molecular formula C9H10N2O3 B13635408 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one

Cat. No.: B13635408
M. Wt: 194.19 g/mol
InChI Key: LKQSAALBMOZKLE-UHFFFAOYSA-N
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Description

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is an aromatic amino ketone characterized by a nitro group at the para position and a methyl group at the meta position on the phenyl ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-1-(3-methyl-4-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-4-7(9(12)5-10)2-3-8(6)11(13)14/h2-4H,5,10H2,1H3

InChI Key

LKQSAALBMOZKLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one typically involves the nitration of 3-methylacetophenone followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be further reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one and related compounds, focusing on substituent effects, biological activity, and physicochemical properties:

Compound Substituents Key Properties Biological Activity References
2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one -NO₂ (4-position), -CH₃ (3-position) Predicted high polarity due to nitro group; moderate solubility in polar solvents Limited data; analogs suggest potential antimicrobial or cytotoxic activity
1-(2-Amino-6-nitrophenyl)ethanone -NO₂ (6-position), -NH₂ (2-position) Lower steric hindrance; higher thermal stability Not classified for toxicity; precaution required due to unstudied toxicological effects
2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one -Cl (5-position), -F (2-position) Enhanced lipophilicity; dual halogen effects IC₅₀ = 13.23–213.7 µM (cytotoxic); neuroprotective via oxidative stress reduction
2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one -F (2-position), -OH (4-position) Strong hydrogen-bonding capacity; acidic hydroxyl group Potential enzyme inhibition via H-bonding; limited mechanistic data
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one -F (3,4,5-positions) High electrophilicity; electron-deficient aromatic ring Enhanced reactivity in nucleophilic substitutions; possible pharmacological activity

Key Observations:

Substituent Position and Electronic Effects: The nitro group at the 4-position in the target compound creates stronger electron-withdrawing effects compared to analogs with nitro groups at the 2- or 6-positions (e.g., 1-(2-Amino-6-nitrophenyl)ethanone). This increases the electrophilicity of the ketone carbon, enhancing reactivity in nucleophilic additions .

Biological Activity Trends: Halogenated analogs (e.g., 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one) exhibit higher cytotoxicity (IC₅₀ < 50 µM) due to increased membrane permeability from halogen atoms . Hydroxyl-containing analogs (e.g., 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one) show promise in enzyme inhibition but lack mechanistic clarity .

Physicochemical Properties :

  • The trifluorophenyl derivative (3,4,5-trifluoro substitution) has superior electrophilicity compared to the target compound, making it more reactive in synthetic applications .
  • Dual halogen substitution (e.g., chloro + fluoro) enhances biological potency but may reduce aqueous solubility .

Biological Activity

2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The molecular formula of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one is C10H12N2O3C_{10}H_{12}N_2O_3. The compound features an amino group, a ketone, and a nitrophenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one against various cancer cell lines. The compound exhibits significant antiproliferative activity, particularly against:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)8.107Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)0.25Inhibition of tubulin polymerization
Jurkat E6.1 (T-cell L.)0.42Cell cycle arrest in G1 phase

The mechanism involves the inhibition of key signaling pathways, including ERK1/2, leading to cell cycle arrest and apoptosis induction through caspase activation .

Antibacterial Activity

The antibacterial properties of this compound have also been explored, with promising results against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus5.0Broad-spectrum activity
Escherichia coli10.0Effective against resistant strains
Enterococcus faecalis7.5Significant inhibition observed

These findings suggest that the compound may act by inhibiting bacterial topoisomerases, essential enzymes for DNA replication .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with 2-Amino-1-(3-methyl-4-nitrophenyl)ethan-1-one resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Notably, the compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, showing increased levels of cleaved caspases .

Case Study 2: Antibacterial Mechanism

A series of experiments evaluated the compound's interaction with bacterial DNA gyrase and topoisomerase IV. Results showed that it effectively inhibited these targets at low nanomolar concentrations, leading to bacterial cell death .

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